(S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran
CAS No.:
Cat. No.: VC17990182
Molecular Formula: C17H16ClIO2
Molecular Weight: 414.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClIO2 |
|---|---|
| Molecular Weight | 414.7 g/mol |
| IUPAC Name | (3S)-3-[2-[(2-chloro-5-iodophenyl)methyl]phenoxy]oxolane |
| Standard InChI | InChI=1S/C17H16ClIO2/c18-16-6-5-14(19)10-13(16)9-12-3-1-2-4-17(12)21-15-7-8-20-11-15/h1-6,10,15H,7-9,11H2/t15-/m0/s1 |
| Standard InChI Key | IHCNXNNZQRIJEV-HNNXBMFYSA-N |
| Isomeric SMILES | C1COC[C@H]1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |
| Canonical SMILES | C1COCC1OC2=CC=CC=C2CC3=C(C=CC(=C3)I)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a tetrahydrofuran (THF) ring linked to a phenoxy group, which is further substituted with a 2-chloro-5-iodobenzyl moiety. The stereochemistry at the THF ring’s C3 position is exclusively (S)-configured, a critical feature for its biological activity . The iodine and chlorine atoms at positions 5 and 2 of the benzyl group enhance electrophilicity, facilitating nucleophilic substitution reactions during downstream synthesis .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆ClIO₂ |
| Molecular Weight | 414.67 g/mol |
| CAS Number | 915095-94-2 |
| Physical Form | Solid |
| Purity | ≥97% (HPLC) |
| Solubility | Soluble in DCM, DMF, THF |
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran involves multi-step organic reactions. A patented route begins with p-fluoronitrobenzene as the starting material :
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Substitution Reaction:
p-Fluoronitrobenzene reacts with (S)-3-hydroxytetrahydrofuran under basic conditions to yield (S)-3-(4-nitrophenoxy)tetrahydrofuran. -
Nitro Reduction:
Catalytic hydrogenation reduces the nitro group to an amine, forming (S)-3-(4-aminophenoxy)tetrahydrofuran. -
Friedel-Crafts Acylation:
The amine undergoes acylation with 2-chloro-5-iodobenzoic acid, producing a ketone intermediate. -
Reduction:
The ketone is reduced using triethylsilane and aluminum chloride in methanol, yielding the final product .
Industrial Production
Industrial methods optimize for yield and scalability:
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Continuous Flow Reactors: Enhance reaction control and reduce side products.
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Chromatographic Purification: Ensures ≥97% purity required for pharmaceutical intermediates .
Table 2: Comparison of Synthesis Methods
| Parameter | Laboratory Method | Industrial Method |
|---|---|---|
| Reaction Time | 24–48 hours | 8–12 hours (continuous) |
| Yield | 60–70% | 85–90% |
| Purification | Column Chromatography | Continuous Chromatography |
Applications in Pharmaceutical Synthesis
Role in Empagliflozin Manufacturing
Empagliflozin (Jardiance®), co-developed by Boehringer Ingelheim and Eli Lilly, relies on (S)-3-(2-(2-Chloro-5-iodobenzyl)phenoxy)tetrahydrofuran as a key intermediate. The compound’s iodobenzyl group is essential for SGLT2 binding affinity, while the THF ring contributes to metabolic stability .
Quality Control Applications
The compound serves as a reference standard in:
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HPLC Calibration: Quantifying empagliflozin purity during production.
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Impurity Profiling: Identifying byproducts in synthetic batches .
Biological Activity and Mechanism
Preclinical Investigations
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Anticancer Potential: Structural analogs have shown inhibitory effects on cancer cell lines (IC₅₀ = 19 nM against T-cell malignancies) .
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Anti-inflammatory Activity: Modulating NF-κB pathways in murine models .
Analytical Characterization
Spectroscopic Methods
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